REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.OO.C([O-])([O-])=O.[K+].[K+].O=P(Cl)(Cl)[Cl:23]>C(O)(C(F)(F)F)=O.CCCCCCC.CCOC(C)=O>[Br:1][C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][C:5]([Cl:8])=[CH:6][C:7]=1[Cl:23] |f:2.3.4|
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=CC1)Cl)C(=O)OC
|
Name
|
|
Quantity
|
5.22 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
3.42 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
EXTRACTION
|
Details
|
followed by extraction of the aqueous layer with EtOAc (3×100 ml)
|
Type
|
WASH
|
Details
|
washing of the combined organic phases with brine (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
(Na2SO4) and evaporation
|
Type
|
CUSTOM
|
Details
|
in the next stage of the synthesis
|
Type
|
CUSTOM
|
Details
|
without any further purification
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated to 100° C. for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
was remove in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid which
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=CC1Cl)Cl)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |